N-(4-fluorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide
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Overview
Description
N-(4-fluorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide: is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorobenzyl group, a nitro group, and a carboxamide group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrazole ring using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable base.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine under suitable conditions.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding benzyl alcohols or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Benzyl alcohols, carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(4-fluorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide is used as a building block in the synthesis of more complex organic molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry.
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting specific enzymes or receptors.
Medicine: The compound is explored for its potential medicinal properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with biological targets makes it a subject of interest in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and material engineering.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The nitro group and fluorobenzyl moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide: Lacks the nitro group, which may result in different reactivity and biological activity.
N-(4-chlorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide: The chlorine substituent may alter the compound’s electronic properties and reactivity compared to the fluorine substituent.
N-(4-methylbenzyl)-4-nitro-1H-pyrazole-3-carboxamide: The methyl group may influence the compound’s hydrophobicity and interaction with biological targets.
Uniqueness: N-(4-fluorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide is unique due to the presence of both the nitro and fluorobenzyl groups, which confer distinct electronic and steric properties
Properties
Molecular Formula |
C11H9FN4O3 |
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Molecular Weight |
264.21 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-nitro-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C11H9FN4O3/c12-8-3-1-7(2-4-8)5-13-11(17)10-9(16(18)19)6-14-15-10/h1-4,6H,5H2,(H,13,17)(H,14,15) |
InChI Key |
MENUYNAZRLUQPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(C=NN2)[N+](=O)[O-])F |
Origin of Product |
United States |
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